InChI=1S/C9H8F2O3/c10-9(11)14-7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)
. The Canonical SMILES is C1=CC(=CC(=C1)OC(F)F)CC(=O)O
. 2-[3-(difluoromethoxy)phenyl]acetic acid is a compound that features a difluoromethoxy group attached to a phenylacetic acid backbone. This compound is of interest in various fields including organic chemistry and medicinal chemistry due to its unique structure and potential applications. The synthesis and reactions involving this compound have been the subject of scientific research, particularly in the context of developing new pharmaceuticals and agrochemicals.
This compound can be classified as an aromatic carboxylic acid, specifically a phenylacetic acid derivative. The difluoromethoxy group introduces significant electronic and steric effects, making it a valuable building block in organic synthesis. It is often sourced from commercial chemical suppliers or synthesized in laboratory settings for research purposes.
The synthesis of 2-[3-(difluoromethoxy)phenyl]acetic acid typically involves several key steps:
The reaction conditions for these steps often require specific solvents, temperatures, and catalysts to optimize yield and purity. For example, halogenation reactions may require Lewis acids as catalysts, while nucleophilic substitutions may necessitate polar aprotic solvents to stabilize the intermediates.
The molecular formula of 2-[3-(difluoromethoxy)phenyl]acetic acid is , with a molecular weight of approximately 236.60 g/mol. The structure includes:
2-[3-(difluoromethoxy)phenyl]acetic acid can undergo various chemical reactions such as:
The choice of reagents and conditions significantly affects the outcome of these reactions. For instance, oxidation reactions typically require acidic conditions to facilitate the transformation effectively.
The mechanism of action for 2-[3-(difluoromethoxy)phenyl]acetic acid primarily revolves around its ability to interact with biological targets at the molecular level. The presence of the difluoromethoxy group enhances its lipophilicity and can influence its binding affinity to enzymes or receptors.
2-[3-(difluoromethoxy)phenyl]acetic acid has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3